molecular formula C10H10N4O2 B8507870 [2-methyl-4-(1H-tetrazol-1-yl)phenyl]acetic acid

[2-methyl-4-(1H-tetrazol-1-yl)phenyl]acetic acid

Cat. No. B8507870
M. Wt: 218.21 g/mol
InChI Key: BZUUQUITKCTHPD-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a solution of (4-amino-2-methylphenyl)acetic acid (0.10 g, 0.61 mmol) and triethyl orthoformate (0.16 ml, 0.97 mmol) in acetic acid (1 ml) was added sodium azide (0.059 g, 0.91 mmol). The resulting mixture was heated to reflux for 4 hours. The mixture was poured into ice water and the resulting solid collected by filtration and dried, under vacuum to provide [2-methyl-4-(1H-tetrazol-1-yl)phenyl]acetic acid. LC-MS (IE, m/z): 219 [M+1]+.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
0.059 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[C:4]([CH3:12])[CH:3]=1.[CH:13](OCC)(OCC)OCC.[N-:23]=[N+:24]=[N-:25].[Na+]>C(O)(=O)C>[CH3:12][C:4]1[CH:3]=[C:2]([N:1]2[CH:13]=[N:25][N:24]=[N:23]2)[CH:7]=[CH:6][C:5]=1[CH2:8][C:9]([OH:11])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)CC(=O)O)C
Name
Quantity
0.16 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
0.059 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the resulting solid collected by filtration
CUSTOM
Type
CUSTOM
Details
dried, under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)N1N=NN=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.